molecular formula C14H18N4O4S B2819976 7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-77-7

7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2819976
CAS No.: 898457-77-7
M. Wt: 338.38
InChI Key: AJUPVDNMUXFEGR-UHFFFAOYSA-N
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Description

7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound belongs to the thiazolopyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, including the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thiazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-N-(3-morpholinopropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific structural features, such as the presence of a morpholinopropyl group, which may enhance its binding affinity and selectivity for certain biological targets. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

7-hydroxy-N-(3-morpholin-4-ylpropyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c19-11(15-2-1-3-17-4-7-22-8-5-17)10-12(20)16-14-18(13(10)21)6-9-23-14/h6,9,20H,1-5,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUPVDNMUXFEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(N=C3N(C2=O)C=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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